molecular formula C18H21N5O5 B12400959 N-[(3-Methoxyphenyl)methyl]adenosine

N-[(3-Methoxyphenyl)methyl]adenosine

Cat. No.: B12400959
M. Wt: 387.4 g/mol
InChI Key: YUPMHVHUPBAVAS-OWYXCUOISA-N
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Description

N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine analog, which means it is structurally similar to adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine analogs are known for their potential as smooth muscle vasodilators and their ability to inhibit cancer progression .

Preparation Methods

The synthesis of N-[(3-Methoxyphenyl)methyl]adenosine typically involves the reaction of adenosine with 3-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard chromatographic techniques .

Chemical Reactions Analysis

N-[(3-Methoxyphenyl)methyl]adenosine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3-Methoxyphenyl)methyl]adenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Methoxyphenyl)methyl]adenosine involves its interaction with adenosine receptors in the body. By binding to these receptors, it can mimic the effects of adenosine, leading to vasodilation and inhibition of cancer cell growth. The compound’s molecular targets include adenosine receptors and various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

N-[(3-Methoxyphenyl)methyl]adenosine is unique among adenosine analogs due to its specific structural modification. Similar compounds include:

    Adenosine phosphate: Known for its role in energy transfer within cells.

    Acadesine: An adenosine analog with potential as an anticancer agent.

    Clofarabine: Used in the treatment of certain types of leukemia.

    Fludarabine phosphate: Another nucleoside analog used in cancer therapy.

    Vidarabine: An antiviral agent used to treat herpes simplex virus infections

This compound stands out due to its combination of vasodilatory and anticancer properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1

InChI Key

YUPMHVHUPBAVAS-OWYXCUOISA-N

Isomeric SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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